molecular formula C20H20FN5O4 B2598218 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide CAS No. 1775404-17-5

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2598218
CAS No.: 1775404-17-5
M. Wt: 413.409
InChI Key: SPOUCHNDNDZPCU-UHFFFAOYSA-N
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Description

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridopyrimidine core, and a fluorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with an ester or acid chloride under acidic or basic conditions.

    Construction of the pyridopyrimidine core: This step often involves the condensation of a pyridine derivative with a suitable diketone or diester, followed by cyclization.

    Attachment of the fluorophenylacetamide moiety: This can be done through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like HATU or EDCI.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the oxadiazole ring.

    Reduction: Reduction reactions may target the carbonyl groups in the pyridopyrimidine core.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology

In biological research, this compound may serve as a probe or ligand for studying enzyme interactions or receptor binding.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, this compound could be used in the development of new polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would be specific to the disease or condition being treated.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-chlorophenyl)acetamide
  • 2-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-bromophenyl)acetamide

Uniqueness

The presence of the ethyl group on the oxadiazole ring and the fluorophenyl group in the acetamide moiety distinguishes this compound from its analogs. These substitutions can significantly impact the compound’s chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O4/c1-2-16-23-18(24-30-16)17-14-8-3-4-9-25(14)20(29)26(19(17)28)11-15(27)22-13-7-5-6-12(21)10-13/h5-7,10H,2-4,8-9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOUCHNDNDZPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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